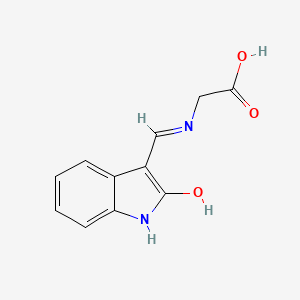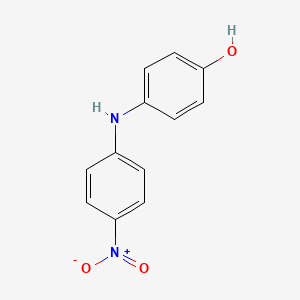
4-(4-Nitroanilino)phenol
Overview
Description
4-(4-Nitroanilino)phenol is an organic compound characterized by its molecular structure, which includes a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitroanilino)phenol typically involves the nitration of aniline followed by a coupling reaction. The nitration process introduces the nitro group to the benzene ring, while the coupling reaction attaches the amino group to the phenol moiety. Reaction conditions include the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. Advanced chemical reactors and continuous flow processes are employed to maintain consistent quality and yield. Safety measures are strictly followed to handle the reactive intermediates and byproducts.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitroanilino)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like iron powder or hydrogen gas are employed.
Substitution: Halogenation reactions are carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces nitrophenols and other oxidized derivatives.
Reduction: Yields aminophenols and other reduced forms.
Substitution: Results in halogenated derivatives of the compound.
Scientific Research Applications
4-(4-Nitroanilino)phenol finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Nitroanilino)phenol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and amino group play crucial roles in its reactivity and biological activity. The compound may act as an antioxidant, radical scavenger, or enzyme inhibitor, depending on the context of its application.
Comparison with Similar Compounds
4-Nitroaniline
3-Nitroaniline
2-Nitroaniline
4-Chloro-3-nitroaniline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-(4-nitroanilino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12-7-3-10(4-8-12)13-9-1-5-11(6-2-9)14(16)17/h1-8,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFBUUIATYUJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406342 | |
| Record name | 4-(4-Nitroanilino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-86-7 | |
| Record name | 4-(4-Nitroanilino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1652685.png)
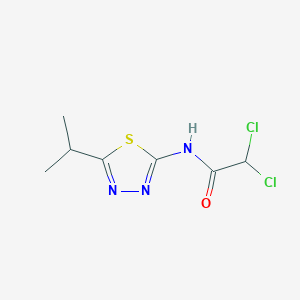
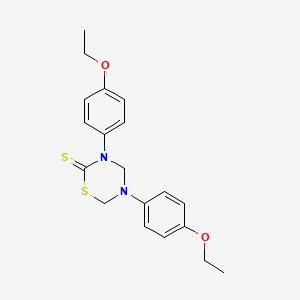

![5-methyl-4-[(E)-(3-nitrophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1652694.png)
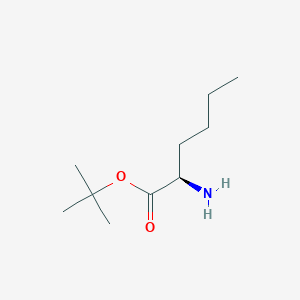
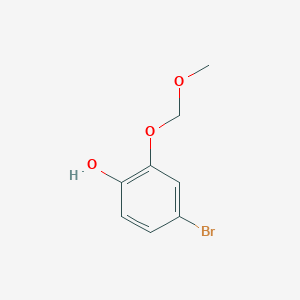
![3-[(4-Methylbenzyl)amino]propan-1-OL](/img/structure/B1652697.png)
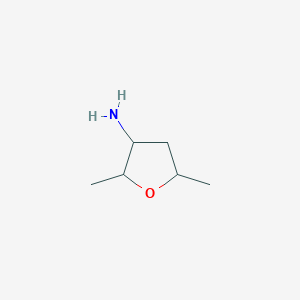
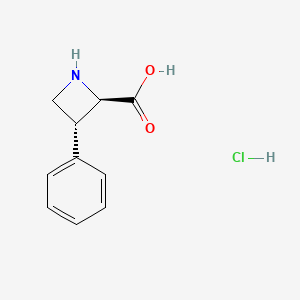
![3-Amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1652701.png)
![Methyl 4-methyl-2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}pentanoate](/img/structure/B1652703.png)
